molecular formula C10H14N4O2S B6537824 N-{6-[(carbamoylmethyl)sulfanyl]pyridazin-3-yl}-2-methylpropanamide CAS No. 1021255-43-5

N-{6-[(carbamoylmethyl)sulfanyl]pyridazin-3-yl}-2-methylpropanamide

Cat. No.: B6537824
CAS No.: 1021255-43-5
M. Wt: 254.31 g/mol
InChI Key: CMNWSJFPMMGMEI-UHFFFAOYSA-N
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Description

N-{6-[(carbamoylmethyl)sulfanyl]pyridazin-3-yl}-2-methylpropanamide is a compound that belongs to the class of pyridazine derivatives Pyridazine derivatives are known for their wide range of biological activities and applications in medicinal chemistry

Future Directions

Future research on this compound could involve studying its synthesis, structure, reactivity, and potential applications. It could also involve investigating its biological activity and potential uses in medicine .

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate, and the reactions are carried out in solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions to increase yield and reduce production costs would be essential. Additionally, purification steps such as recrystallization or chromatography would be employed to ensure the compound’s purity.

Chemical Reactions Analysis

Types of Reactions

N-{6-[(carbamoylmethyl)sulfanyl]pyridazin-3-yl}-2-methylpropanamide can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the thiol group can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group in the carbamoylmethyl moiety can be reduced to form alcohols.

    Substitution: The pyridazine ring can undergo nucleophilic substitution reactions, particularly at the positions adjacent to the nitrogen atoms.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted pyridazine derivatives depending on the nucleophile used.

Scientific Research Applications

N-{6-[(carbamoylmethyl)sulfanyl]pyridazin-3-yl}-2-methylpropanamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of N-{6-[(carbamoylmethyl)sulfanyl]pyridazin-3-yl}-2-methylpropanamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The exact molecular pathways involved would depend on the specific biological context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

    Pyridazine Derivatives: Compounds such as pyridazinone and pyridazine-based drugs like Zardaverine and Emorfazone.

    Thiazole Derivatives: Compounds like thiazole-based drugs and agrochemicals.

Uniqueness

N-{6-[(carbamoylmethyl)sulfanyl]pyridazin-3-yl}-2-methylpropanamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.

Properties

IUPAC Name

N-[6-(2-amino-2-oxoethyl)sulfanylpyridazin-3-yl]-2-methylpropanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N4O2S/c1-6(2)10(16)12-8-3-4-9(14-13-8)17-5-7(11)15/h3-4,6H,5H2,1-2H3,(H2,11,15)(H,12,13,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMNWSJFPMMGMEI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)NC1=NN=C(C=C1)SCC(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N4O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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